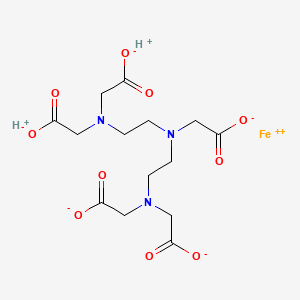
UNII-K647SW1D14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNII-K647SW1D14 is a unique chemical compound with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNII-K647SW1D14 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Hydrothermal synthesis: This method involves the use of high temperatures and pressures to facilitate the reaction between precursor materials.
Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, often used for producing metal oxides.
Chemical vapor deposition (CVD): A process where gaseous reactants form a solid material on a substrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include:
Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Suitable for large-scale production, offering consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
UNII-K647SW1D14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxides or peroxides.
Reduction: May yield reduced forms of the compound.
Substitution: Can result in various substituted derivatives.
Scientific Research Applications
UNII-K647SW1D14 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of UNII-K647SW1D14 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with cellular receptors to modulate biological processes.
Inhibit enzymes: Block the activity of specific enzymes involved in metabolic pathways.
Activate signaling pathways: Trigger intracellular signaling cascades that lead to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
UNII-K647SW1D14 can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in sensitive applications like toys and medical devices.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific applications in scientific research and industry. Its versatility and effectiveness in various reactions make it a valuable compound for researchers and industrial applications.
Properties
CAS No. |
215668-64-7 |
|---|---|
Molecular Formula |
C19H28N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-octylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C19H28N2O5/c1-2-3-4-5-6-7-8-14-9-13-11-21(19(24)20-18(13)25-14)17-10-15(23)16(12-22)26-17/h9,11,15-17,22-23H,2-8,10,12H2,1H3/t15-,16+,17+/m0/s1 |
InChI Key |
WNJULOODRKXPLP-GVDBMIGSSA-N |
SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Isomeric SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Synonyms |
Cf 1368 Cf-1368 Cf1368 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)
![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)







